molecular formula C7H8BrN B1283210 3-Bromo-4,5-dimethylpyridine CAS No. 27063-98-5

3-Bromo-4,5-dimethylpyridine

Cat. No. B1283210
CAS RN: 27063-98-5
M. Wt: 186.05 g/mol
InChI Key: WWNHLCQMASFRBX-UHFFFAOYSA-N
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Patent
US09073929B2

Procedure details

3,4-Dimethylpyridine (20 g, 0.186 mol) was added slowly to ice cold oleum (400 mL) with vigorous stirring. The solution was heated to 155° C. and bromine (12.2 mL, 0.223 mol) was added drop wise very slowly. The reaction mass was heated at 155° C. for 24 h. After cooling to room temperature, the mixture was carefully poured into ice water and basified using 10% aqueous sodium hydroxide solution. The compound was then extracted with ethyl acetate (2×500 mL). The organic solution was dried over sodium sulphate and evaporated to yield oil which was purified by column chromatography (20% ethyl acetate/hexane) to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 8.49 (s, 1H), 8.22 (s, 1H), 2.36 (s, 3H), 2.30 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].[Br:9]Br.[OH-].[Na+]>>[Br:9][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([CH3:1])[C:7]=1[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC=1C=NC=CC1C
Name
ice
Quantity
400 mL
Type
solvent
Smiles
Step Two
Name
Quantity
12.2 mL
Type
reactant
Smiles
BrBr
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was heated at 155° C. for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
The compound was then extracted with ethyl acetate (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (20% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.